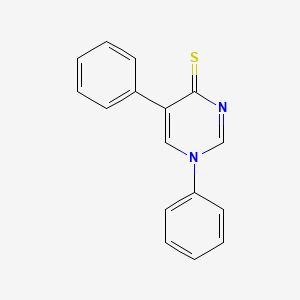

1,5-Diphenylpyrimidine-4(1H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

98381-58-9 |

|---|---|

Molecular Formula |

C16H12N2S |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

1,5-diphenylpyrimidine-4-thione |

InChI |

InChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H |

InChI Key |

OKFJVTSWOGBTIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenylpyrimidine-4(1H)-thione and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1,5-Diphenylpyrimidine-4(1H)-thione and its structurally related analogs. Due to a lack of specific experimental data for this compound in the available literature, this guide leverages data from closely related dihydropyrimidine-thione derivatives to provide insights into its synthesis, reactivity, and potential biological activities.

Core Chemical Properties

Derivatives of 3,4-dihydropyrimidine-2(1H)-thione (DHPMT) are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The properties of these compounds are significantly influenced by the substituents on the pyrimidine ring.

Physicochemical Properties of Dihydropyrimidine-thione Analogs

Quantitative physicochemical data for various dihydropyrimidine-thione derivatives are summarized below. This data provides a basis for estimating the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 204-205 | [3] |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₃ | 294.73 | 213-215 | [3] |

| 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | C₁₅H₁₈N₂OS | 274.38 | Not Specified | [4] |

Spectroscopic Data of Dihydropyrimidine-thione Analogs

Spectroscopic analysis is crucial for the structural elucidation of these compounds. Below are typical spectral data for representative dihydropyrimidine-thione analogs.

¹H NMR Spectral Data

| Compound Name | Solvent | Chemical Shifts (δ ppm) and Multiplicities | Reference |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 7.55 (bs, 1H), 7.32-7.28 (m, 5H), 5.54 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16 (t, J=7.2 Hz, 3H) | [3] |

| 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | Not Specified | 8.07 (s, 1H, NH), 8.06–7.39 (m, Ar-H), 5.03 (s, 3H, Csp²–CH₃), 2.87 (s, 3H, acetyl), 1.52 (s, 6H, gem-dimethyl) | [4] |

FTIR Spectral Data

| Compound Name | Stretching Vibrations (cm⁻¹) | Reference |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, 1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4 | [3] |

| 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | 1733 (C=S), 1696-1597 (C=C) | [4] |

Synthesis and Reactivity

The most common and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs is the Biginelli reaction.[5][6][7] This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.

General Experimental Protocol: Biginelli Reaction

A mixture of an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and thiourea (1 mmol) is heated under reflux in a suitable solvent such as ethanol (15 mL).[8] A catalyst, such as a Brønsted or Lewis acid, is often employed to improve the reaction yield and rate.[9] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from an appropriate solvent to yield the pure 3,4-dihydropyrimidine-2(1H)-thione derivative.[8]

The reactivity of the dihydropyrimidine-thione scaffold allows for further chemical modifications. For instance, the thione group can undergo S-alkylation, and the N-H protons can be substituted.[10]

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been identified, the broader class of dihydropyrimidine-thiones has been investigated for various pharmacological activities. Notably, certain derivatives have shown potential as inhibitors of tyrosinase and ribonucleotide reductase, suggesting possible applications in the treatment of skin cancer.[4] Other related compounds have been explored as calcium channel blockers and for their antitubercular properties.[11][12][13]

The mechanism of action for many of these compounds is still under investigation, but for those targeting cancer, proposed mechanisms include the inhibition of key enzymes involved in cell proliferation and DNA synthesis.[4] For example, the inhibition of ribonucleotide reductase would directly impact the synthesis of deoxyribonucleotides, which are essential for DNA replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones via a non-Biginelli-type approach and evaluation of their in vitro anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione precursors

An In-depth Technical Guide on the Synthesis of 1,5-Diphenylpyrimidine-4(1H)-thione Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4(1H)-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,5-diphenyl substituted derivative is a key scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its precursors and the detailed experimental protocols for their preparation.

Core Synthesis Strategy

The most prevalent and efficient method for the synthesis of this compound and its analogs involves a two-step process. The first step is the synthesis of a chalcone precursor, which is an α,β-unsaturated ketone. The second step is the cyclocondensation of this chalcone with thiourea to form the desired pyrimidine-thione ring system.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Chalcone Precursor (1,3-Diphenyl-2-propen-1-one)

The key precursor for the synthesis of the target pyrimidine-thione is 1,3-diphenyl-2-propen-1-one, a chalcone. This is typically synthesized via the Claisen-Schmidt condensation of acetophenone and benzaldehyde.

Reaction Pathway

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol for Chalcone Synthesis

This protocol is a generalized procedure based on common methodologies.[1][2][3][4]

-

Preparation of Reactant Solution:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (40 ml).

-

-

Addition of Base:

-

To the stirred solution, slowly add an aqueous solution of potassium hydroxide (KOH) (15 ml).

-

-

Reaction:

-

Continue stirring the mixture at room temperature for 6 hours.

-

After 6 hours, allow the mixture to stand overnight at room temperature.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into crushed ice.

-

Acidify the mixture with dilute hydrochloric acid (HCl).

-

The solid chalcone will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Recrystallization:

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

-

Quantitative Data for Chalcone Synthesis

| Reactant A | Reactant B | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | KOH | Ethanol | 6 hours | Room Temp. | Not specified | [2] |

| Acetophenone | p-chlorobenzaldehyde | NaOH (20%) | Methanol | Not specified | Not specified | Not specified | [4] |

| Acetophenone | Substituted Benzaldehydes | Ethanolic KOH | Ethanol | Not specified | Not specified | Not specified | [3] |

| Acetophenone | Aromatic Aldehydes | NaOH | EtOH/H₂O (1:1) | 24 hours | 0°C to RT | Not specified | [1] |

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized chalcone with thiourea in the presence of a base. This reaction leads to the formation of the six-membered pyrimidine-thione ring.

Reaction Pathway

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Diphenylpyrimidine-4(1H)-thione

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,5-Diphenylpyrimidine-4(1H)-thione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of similar pyrimidine-thione compounds are also presented.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These values are extrapolated from data reported for analogous compounds.

Table 1: Expected ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.20 - 8.20 | Multiplet | The exact chemical shifts will depend on the substitution pattern and electronic environment. |

| Pyrimidine-H (C2-H) | ~8.50 | Singlet | This proton is expected to be deshielded due to the adjacent nitrogen atoms. |

| Pyrimidine-H (C6-H) | ~7.00 - 7.50 | Singlet or Doublet | The chemical shift and multiplicity will be influenced by the adjacent phenyl group. |

| N1-H | 9.00 - 12.00 | Broad Singlet | This proton is exchangeable with D₂O. The broadness is due to quadrupolar relaxation and potential hydrogen bonding. |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=S (C4) | 175.0 - 185.0 | The thione carbon is typically observed in this downfield region.[1] |

| Phenyl-C (quaternary) | 130.0 - 140.0 | |

| Phenyl-C (CH) | 125.0 - 135.0 | |

| Pyrimidine-C (C2) | ~150.0 | |

| Pyrimidine-C (C5) | ~110.0 - 120.0 | |

| Pyrimidine-C (C6) | ~140.0 - 150.0 |

Table 3: Expected IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=N Stretch | 1550 - 1650 | Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C=S Stretch | 1100 - 1250 | Medium to Strong |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | Calculated Molecular Weight | The molecular ion peak. |

| [M-SH]⁺ | [M]⁺ - 33 | Loss of a sulfhydryl radical. |

| [M-Ph]⁺ | [M]⁺ - 77 | Loss of a phenyl radical. |

| Phenyl Cation | 77 | A common fragment for phenyl-substituted compounds. |

The fragmentation of the pyrimidine ring itself can lead to a complex pattern of smaller fragments.[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a diphenylpyrimidine-thione derivative.

2.1. Synthesis Protocol: One-Pot Condensation

A common method for the synthesis of pyrimidine-thione derivatives is a one-pot, three-component condensation reaction.[3]

-

Reaction Setup: To a round-bottom flask, add an appropriate β-ketoester (e.g., ethyl benzoylacetate), an aldehyde (e.g., benzaldehyde), thiourea, and a catalyst (e.g., a Brønsted acid) in a suitable solvent like ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure pyrimidine-thione derivative.

2.2. Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants. 2D NMR techniques like COSY and HSQC can be used for more complex structures.

-

-

IR Spectroscopy:

-

Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of pyrimidine-thione derivatives.

Caption: General workflow for the synthesis and spectroscopic analysis of pyrimidine-thione derivatives.

Caption: Logical relationship for structural elucidation from spectroscopic data.

References

- 1. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Phenyl-Substituted Pyrimidine-4(1H)-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4(1H)-thiones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within the crystal lattice of these compounds, known as their crystal structure, is fundamental to understanding their physicochemical properties, stability, and, crucially, their interaction with biological targets. The substituent groups on the pyrimidine ring play a pivotal role in determining the overall molecular conformation and the nature of intermolecular interactions that govern the crystal packing. This guide provides a detailed overview of the crystal structure of a representative phenyl-substituted pyrimidine-thione derivative, focusing on the crystallographic data, experimental methodologies, and the logical workflow from synthesis to structural elucidation.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is achieved through a thionation reaction of the corresponding pyrimidin-4-one precursor.[4]

Detailed Methodology:

-

Reaction Setup: 3.32 grams (10 mmol) of 1,5-dibenzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in 30 ml of pyridine with 5.55 grams (25 mmol) of phosphorus pentasulfide (P₄S₁₀).[4]

-

Reaction Condition: The mixture is heated under reflux for 4 hours.[4]

-

Work-up: The pyridine solvent is evaporated under reduced pressure. The resulting precipitate is washed with hot water to remove any residual phosphorus pentasulfide until a colorless filtrate is obtained.[4]

-

Crystallization: The solid product is recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction analysis. The reported yield is 85%.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

-

Diffractometer: Bruker X8 APEX diffractometer.[4]

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å).[4]

-

Temperature: 296 K.[3]

-

Data Collection Method: A multi-scan absorption correction was applied (SADABS).[4]

Structure Solution and Refinement:

-

Structure Solution: The structure was solved using direct methods with the SHELXS97 program.[3]

-

Structure Refinement: The structure was refined on F² using full-matrix least-squares with the SHELXL97 program.[3]

-

Hydrogen Atoms: Hydrogen atoms were located in a difference map and treated as riding atoms.[4]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione.[3][4]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆N₄S |

| Formula Weight | 332.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.4953 (12) |

| b (Å) | 29.140 (8) |

| c (Å) | 6.3889 (16) |

| β (°) | 97.860 (9) |

| Volume (ų) | 829.0 (4) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.332 |

| Absorption Coefficient (mm⁻¹) | 0.20 |

| F(000) | 348 |

| Crystal Size (mm³) | 0.37 × 0.34 × 0.29 |

| θ range for data collection (°) | 2.8 to 27.1 |

| Reflections Collected | 9214 |

| Independent Reflections | 3582 |

| R_int | 0.040 |

| Data / Restraints / Parameters | 3582 / 1 / 217 |

| Goodness-of-fit on F² | 0.97 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.084 |

| R indices (all data) | R1 = 0.082, wR2 = 0.095 |

| Largest diff. peak and hole (e.Å⁻³) | 0.14 and -0.12 |

Table 2: Selected Bond Lengths and Angles (Å, °)

| Bond/Angle | Length (Å) / Angle (°) |

| S1—C1 | 1.668 (3) |

| N1—C5 | 1.341 (4) |

| N1—N2 | 1.366 (3) |

| N2—C1 | 1.385 (4) |

| C1—N3 | 1.339 (4) |

| N3—C2 | 1.381 (4) |

| C2—C3 | 1.382 (4) |

| C3—C5 | 1.401 (4) |

| C5—N4 | 1.384 (4) |

| N1—C1—N2 | 109.8 (2) |

| N3—C1—N2 | 125.1 (3) |

| C3—C2—N3 | 119.9 (3) |

| C2—C3—C5 | 116.7 (3) |

| N1—C5—N4 | 118.8 (3) |

Structural Analysis

The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione reveals several key features. The central pyrazolo[3,4-d]pyrimidine ring system is nearly planar.[3] The two benzyl groups are oriented in opposite directions relative to the plane of the fused heterocyclic rings.[4] The phenyl rings are almost perpendicular to the pyrazolo[3,4-d]pyrimidine core, with dihedral angles of 71.4(2)° and 78.1(2)°.[5] The dihedral angle between the two phenyl rings is 32.22(16)°.[5]

In the crystal packing, the molecules form linear supramolecular chains along the direction, which are sustained by C—H···S interactions.[5] No classical hydrogen bonds are observed in this structure.[4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of pyrimidine-thione derivatives.

Caption: Generalized workflow for synthesis and crystallographic analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a representative phenyl-substituted pyrimidine-thione derivative, 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. The presented data and experimental protocols offer a comprehensive resource for researchers in the field of medicinal chemistry and drug design. The structural insights, including bond lengths, angles, and intermolecular interactions, are crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds. The generalized workflow provides a clear roadmap for the synthesis and structural elucidation of novel pyrimidine-thione derivatives, which will continue to be promising scaffolds for the development of new therapeutic agents.

References

- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold [rpbs.journals.ekb.eg]

- 3. journals.iucr.org [journals.iucr.org]

- 4. The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structure of 1,5-dibenzyl-1H-pyrazolo-[3,4-d]pyrimidine-4(5H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of Pyrimidine-Thione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly pyrimidine-thiones, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide delves into the core of recent research, presenting a consolidated overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrimidine-thione compounds. The information is tailored for researchers and professionals in drug discovery and development, providing a foundation for future investigations and the design of more potent and selective therapeutic agents.

Biological Activities of Novel Pyrimidine-Thione Derivatives

Recent studies have highlighted the significant potential of pyrimidine-thione derivatives across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The following tables summarize the quantitative data from key studies, offering a comparative look at the efficacy of these novel compounds.

Anticancer Activity

Pyrimidine-thione derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Novel Pyrimidine-Thione Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | A375 (Melanoma) | Not specified | [1] |

| 3b | C32 (Melanoma) | Not specified | [1] |

| 3b | DU145 (Prostate) | Not specified | [1] |

| 3b | MCF-7/WT (Breast) | Not specified | [1] |

| Compound 3 | MCF-7 (Breast) | 25.67 | [2] |

| Compound 9 | Human Breast Cancer | 18 | [3] |

| Compound 14 | MCF-7 (Breast) | 1.24 | [4] |

| Compound 14 | MDA-MB-231 (Breast) | >100 | [4] |

| Compound 20 | HCT-116 (Colon) | Superior to doxorubicin | [3] |

| Compound 106 | EGFR | 5.54 nM | [4] |

| Compound 107 | EGFR | 18.7 nM | [4] |

| Compound 108 | EGFR | 43 nM | [4] |

| Compound 109 | EGFR | 82 nM | [4] |

| Compound l | MDA-MB-231 (Breast) | 27.6 | [5] |

| 6Aa-g, 6Ba-d | STAT3 expression | 0.32 - 5.73 | [6] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungal agents. Pyrimidine-thiones have shown promising activity against various pathogenic microorganisms.

Table 2: In Vitro Antimicrobial Activity of Novel Pyrimidine-Thione Compounds

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [7] |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | 0.25 | [7] |

| 3a, 5a, 9b | Various bacteria and fungi | 4 - 16 | [8] |

| 4a | B. cereus | 4 | [8] |

| 5a | Various bacteria | 8 - 16 | [8] |

| 11a, 11b, 7a, 7b | S. aureus, E. coli, C. albicans | Significant inhibition | [9] |

Enzyme Inhibitory Activity

The specific inhibition of enzymes involved in disease pathogenesis is a key strategy in drug development. Pyrimidine-thione derivatives have been identified as potent inhibitors of several clinically relevant enzymes.

Table 3: Enzyme Inhibitory Activity of Novel Pyrimidine-Thione Compounds

| Compound ID | Target Enzyme | IC50 / Ki | Reference |

| 6g | Protoporphyrinogen IX Oxidase (PPO) | Ki = 2.5 nM | [10] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | KI = 0.979 µM | [11] |

| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | KI = 1.847 µM | [11] |

| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | KI = 1.269 µM | [11] |

| pyrimidine | Glutathione Reductase (GR) | KI = 2.984 µM | [11] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of pyrimidine-thione derivatives and the key biological assays used to evaluate their activity, based on the reviewed literature.

General Synthesis of Pyrimidine-2(1H)-thione Derivatives

A common and effective method for the synthesis of dihydropyrimidine-2(1H)-thiones is the Biginelli reaction, a one-pot three-component condensation.

Protocol: Biginelli Condensation for 3,4-Dihydropyrimidine-2(1H)-thione Synthesis

-

Reactants: An aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1.5 mmol) are used as the starting materials.[12]

-

Catalyst: A catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) or a protic acid (e.g., HCl) is added.

-

Solvent: The reaction is typically carried out in a polar solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is refluxed for a period ranging from 2 to 12 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and recrystallized from a suitable solvent to afford the pure 3,4-dihydropyrimidine-2(1H)-thione derivative.[12]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[13]

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18 to 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by pyrimidine-thione compounds is crucial for rational drug design and optimization. Several studies have elucidated the mechanisms by which these compounds exert their biological effects.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[4]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-thione derivative.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell survival, proliferation, and invasion. Thienopyrimidine derivatives have been shown to potently inhibit STAT3 expression and phosphorylation.[6]

Caption: Inhibition of the STAT3 signaling pathway by a pyrimidine-thione derivative.

Experimental Workflow for Drug Discovery

The discovery and development of novel pyrimidine-thione compounds as therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of novel pyrimidine-thione drug candidates.

Conclusion and Future Directions

The research landscape for pyrimidine-thione compounds is vibrant and promising. The data presented in this guide clearly demonstrate their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of the pyrimidine-thione scaffold allows for the generation of diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of new lead compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways will provide a more complete picture of how these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Combination Therapies: Exploring the synergistic effects of pyrimidine-thione derivatives with existing drugs could lead to more effective treatment strategies, particularly in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Diphenylpyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The diphenylpyrimidine core, a prominent scaffold in medicinal chemistry and materials science, boasts a rich history of synthetic exploration. Its journey from discovery to its current status as a privileged structure is a testament to the evolution of organic synthesis. This technical guide provides an in-depth exploration of the key milestones, foundational reactions, and the progressive development of synthetic methodologies for constructing diphenylpyrimidine derivatives.

Early Explorations: The Dawn of Pyrimidine Chemistry

The systematic investigation of pyrimidines commenced in the late 19th century, with the pioneering work of Adolf Pinner. In 1884, Pinner described a general method for pyrimidine synthesis involving the condensation of amidines with β-dicarbonyl compounds. This reaction, now famously known as the Pinner synthesis , laid the fundamental groundwork for accessing a wide array of substituted pyrimidines and is considered a cornerstone in the history of heterocyclic chemistry.[1][2] While Pinner's initial work did not specifically focus on diphenyl derivatives, his methodology provided the essential chemical logic for their subsequent synthesis.

Another pivotal moment in early pyrimidine synthesis was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli.[3] This multicomponent reaction, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea, offered a straightforward route to dihydropyrimidones.[3][4] The versatility of this reaction would later be exploited for the synthesis of dihydropyrimidines bearing phenyl substituents.

The First Diphenylpyrimidines: Key Synthetic Breakthroughs

While a definitive singular report on the "first" synthesis of a simple diphenylpyrimidine is not readily apparent in early literature, the application of established methods like the Pinner synthesis to appropriate precursors logically led to their creation. The key was the utilization of 1,3-dicarbonyl compounds and amidines bearing phenyl groups.

The Pinner Synthesis Approach to Diphenylpyrimidines

The Pinner synthesis provides a direct route to 2,4- and 4,6-disubstituted pyrimidines. The synthesis of a 2,4-diphenylpyrimidine , for instance, can be envisioned through the condensation of benzamidine with a phenyl-substituted β-dicarbonyl compound like benzoylacetone.

Logical Relationship: Pinner Synthesis for 2,4-Diphenylpyrimidine

Caption: Pinner synthesis pathway to a diphenyl-substituted pyrimidine.

The Chalcone Route to 4,6-Diphenylpyrimidines

A significant advancement in the synthesis of 4,6-diphenylpyrimidines emerged from the use of chalcones (1,3-diaryl-α,β-unsaturated ketones). Chalcones, readily prepared through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, serve as excellent 1,5-dielectrophilic synthons. Their cyclocondensation with a nitrogen-containing nucleophile, such as urea, thiourea, or guanidine, provides a versatile and widely employed method for constructing 4,6-diarylpyrimidines and their derivatives.[5][6][7]

Experimental Workflow: Chalcone-Based Synthesis of 4,6-Diphenylpyrimidine-2-thiol

Caption: General workflow for the synthesis of 4,6-diphenylpyrimidines from chalcones.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of diphenylpyrimidines has evolved from classical one-pot reactions to more sophisticated and efficient methodologies. The advent of modern synthetic techniques has enabled the construction of highly functionalized and diverse libraries of diphenylpyrimidine derivatives for various applications.

Multicomponent Reactions (MCRs)

The Biginelli reaction stands as a prime example of an early and enduringly important MCR in pyrimidine synthesis.[3] While the classical Biginelli reaction typically yields dihydropyrimidines, modifications and variations have been developed to access fully aromatic pyrimidine systems. The inherent efficiency of MCRs, where multiple starting materials are combined in a single step to generate complex products, has made them a cornerstone of modern drug discovery and combinatorial chemistry.

Modern Catalytic and Greener Approaches

More recent developments have focused on the use of novel catalysts and more environmentally friendly reaction conditions. This includes the use of microwave irradiation to accelerate reaction times, the development of solid-supported reagents and catalysts for easier purification, and the exploration of greener solvents.[7] For instance, the use of choline hydroxide as both a catalyst and a reaction medium represents a move towards more sustainable synthetic protocols.[1]

Tabulated Quantitative Data

The following tables summarize typical reaction conditions and yields for the classical synthesis of diphenylpyrimidine derivatives, providing a comparative overview of these foundational methods.

| Table 1: Pinner-Type Synthesis of Substituted Diphenylpyrimidines | |

| Reactant 1 | Benzamidine Hydrochloride |

| Reactant 2 | Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione) |

| Catalyst/Solvent | Sodium ethoxide in Ethanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Product | 2,4,6-Triphenylpyrimidine |

| Typical Yield | Moderate to Good |

| Table 2: Chalcone-Based Synthesis of 4,6-Diphenylpyrimidin-2-amine | |

| Reactant 1 | 1,3-Diphenyl-2-propen-1-one (Chalcone) |

| Reactant 2 | Guanidine Hydrochloride |

| Catalyst/Solvent | Potassium Hydroxide in Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-10 hours |

| Product | 4,6-Diphenylpyrimidin-2-amine |

| Typical Yield | Good to Excellent |

Detailed Experimental Protocols

The following are illustrative classical experimental protocols for the synthesis of diphenylpyrimidine derivatives.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one from Chalcone and Urea

-

Chalcone Preparation (Claisen-Schmidt Condensation):

-

In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the formation of a solid precipitate is complete.

-

Filter the crude chalcone, wash with cold water until the washings are neutral, and recrystallize from ethanol.

-

-

Cyclocondensation:

-

To a solution of the purified chalcone (1 equivalent) in ethanol, add urea (1.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,6-diphenylpyrimidin-2(1H)-one.

-

Protocol 2: Synthesis of 2,4,6-Triphenylpyrimidine via Pinner-Type Reaction

-

Preparation of Sodium Ethoxide:

-

In a flame-dried flask under an inert atmosphere, carefully add metallic sodium to absolute ethanol.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

-

Condensation and Cyclization:

-

To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and dibenzoylmethane (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

The precipitated product is filtered, washed with water, and dried.

-

Recrystallize the crude 2,4,6-triphenylpyrimidine from a suitable solvent to yield the purified product.

-

Signaling Pathways and Biological Relevance

While the historical synthesis of the diphenylpyrimidine core was not driven by an understanding of specific biological targets, it is now recognized that this scaffold is a key component in a multitude of biologically active molecules. Diphenylpyrimidine derivatives have been extensively investigated as inhibitors of various kinases, including EGFR and FAK, which are crucial components of cell signaling pathways involved in cancer progression.[8] The ability of the diphenylpyrimidine core to be readily functionalized at multiple positions has allowed for the development of potent and selective inhibitors targeting these pathways.

Signaling Pathway: Simplified Representation of EGFR Inhibition

Caption: Inhibition of EGFR signaling by a diphenylpyrimidine derivative.

Conclusion

The journey of diphenylpyrimidine synthesis, from its conceptual origins in the late 19th century with the work of Pinner and Biginelli to the sophisticated methodologies of the 21st century, showcases a remarkable progression in the field of organic chemistry. The foundational cyclocondensation reactions provided the initial access to this important heterocyclic core, while subsequent innovations have enabled the creation of vast libraries of derivatives with significant therapeutic potential. For researchers and drug development professionals, a deep understanding of this historical and synthetic landscape is invaluable for the rational design and efficient synthesis of novel diphenylpyrimidine-based molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

- 8. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 1,5-Diphenylpyrimidine-4(1H)-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this document outlines the solubility behavior of closely related pyrimidine derivatives, details a robust experimental protocol for determining solubility, and presents a generalized workflow for the physicochemical characterization of such compounds.

Introduction to Pyrimidine Derivatives and Solubility

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including established pharmaceuticals.[1] The therapeutic efficacy of any potential drug candidate is intrinsically linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation feasibility. Poor aqueous solubility can significantly hinder the development of promising compounds. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the preparation of formulations.[1][2] The solubility of pyrimidine derivatives is influenced by factors such as temperature, the nature of the solvent, and the presence of specific functional groups on the pyrimidine core.[1][2]

Solubility Data of Pyrimidine Derivatives

The following table summarizes representative solubility data for various pyrimidine derivatives in different solvents at various temperatures, as determined by the gravimetric method.[2] This information is intended to serve as a comparative reference for researchers investigating this compound.

Table 1: Illustrative Solubility of Pyrimidine Derivatives in Various Organic Solvents

| Pyrimidine Derivative Structure | Solvent | Temperature (K) | Mole Fraction Solubility (x 10^3) |

| Derivative A (Hypothetical) | Chloroform | 298.15 | Data not available |

| 308.15 | Data not available | ||

| 318.15 | Data not available | ||

| N,N-Dimethylformamide | 298.15 | Data not available | |

| 308.15 | Data not available | ||

| 318.15 | Data not available | ||

| Tetrahydrofuran | 298.15 | Data not available | |

| 308.15 | Data not available | ||

| 318.15 | Data not available | ||

| Derivative B (Hypothetical) | 1,4-Dioxane | 298.15 | Data not available |

| 308.15 | Data not available | ||

| 318.15 | Data not available | ||

| Ethyl Acetate | 298.15 | Data not available | |

| 308.15 | Data not available | ||

| 318.15 | Data not available | ||

| Derivative C (Hypothetical) | Methanol | 293.15 | Data not available |

| 303.15 | Data not available | ||

| 313.15 | Data not available |

Note: The data in this table is illustrative and intended to show the format of data presentation. Specific values for this compound are not available in the cited literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents using the widely accepted gravimetric method.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at different temperatures.

Materials:

-

This compound (recrystallized and purity confirmed by analytical techniques such as NMR, IR, and mass spectrometry)

-

Selected solvents (e.g., Chloroform, N,N-Dimethylformamide, Tetrahydrofuran, 1,4-Dioxane, Ethyl Acetate, Methanol) of high purity

-

Thermostatically controlled water bath with magnetic stirring capabilities

-

Equilibrium cells (e.g., small glass vials with screw caps)

-

Analytical balance (accurate to ±0.1 mg)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in an equilibrium cell.

-

Equilibration: The sealed equilibrium cell is placed in the thermostatically controlled water bath set to the desired temperature. The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. A minimum of 3 hours is typically required for the temperature to stabilize.

-

Settling: After the initial equilibration period with stirring, the stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow any undissolved solid to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated at an appropriate temperature in a drying oven until a constant weight of the dissolved solid is achieved.

-

Mass Determination: The mass of the dissolved solid is determined by weighing the container with the residue.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Replicates: The measurement is repeated at least three times for each solvent and temperature combination to ensure the reproducibility of the results. The average value is then reported.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination and the broader context of physicochemical characterization of a novel heterocyclic compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Physicochemical Characterization Workflow in Drug Discovery.

References

A Deep Dive into Pyrimidine-Thiones: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical and computational methodologies used to investigate pyrimidine-thiones, a class of heterocyclic compounds with significant potential in materials science and drug discovery. We will delve into the computational techniques employed to elucidate their electronic structure, reactivity, and biological activity, providing a comprehensive overview for researchers in the field.

Introduction to Pyrimidine-Thiones

Pyrimidine-thiones are heterocyclic compounds characterized by a pyrimidine ring containing a thione (C=S) group. These molecules and their derivatives have garnered considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Furthermore, their unique electronic properties make them effective corrosion inhibitors for various metals.[3][4][5] Computational studies play a crucial role in understanding the structure-activity relationships of these compounds, guiding the design of new derivatives with enhanced efficacy and specific functionalities.

Theoretical and Computational Methodologies

A variety of computational methods are employed to study pyrimidine-thiones, providing insights into their molecular properties and interactions. The most common approaches include Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of pyrimidine-thiones that are crucial for understanding their reactivity and inhibition potential.[6]

Experimental Protocol: DFT Calculations

A typical DFT calculation protocol for a pyrimidine-thione derivative involves the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is built using a molecular editor. This structure is then optimized to find the lowest energy conformation. This is often performed using the B3LYP functional with a 6-31G(d,p) basis set.[6]

-

Frequency Calculation: After optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Quantum Chemical Parameters: A single-point energy calculation is then performed to obtain various quantum chemical parameters that describe the molecule's reactivity and electronic properties.

The following diagram illustrates the general workflow for DFT calculations:

Key Quantum Chemical Parameters:

Several quantum chemical parameters derived from DFT calculations are used to predict the reactivity and inhibition efficiency of pyrimidine-thiones. These are summarized in the table below.

| Parameter | Symbol | Description | Significance in Inhibition |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; indicates the tendency to donate electrons. | Higher EHOMO values suggest a greater ability to donate electrons to the metal surface, leading to better inhibition.[6] |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty electron orbital; indicates the ability to accept electrons. | Lower ELUMO values suggest a greater ability to accept electrons from the metal surface, enhancing the inhibitor's adsorption.[6] |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | A smaller energy gap indicates higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.[4][7] |

| Dipole Moment | µ | A measure of the polarity of a molecule. | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[6] |

| Electronegativity | χ | The ability of an atom to attract shared electrons. | A measure of the power of a molecule to attract electrons to itself. |

| Global Hardness | η | Resistance to change in electron distribution. | A lower hardness (higher softness) indicates a more reactive molecule.[4][7] |

| Fraction of Electrons Transferred | ΔN | The number of electrons transferred from the inhibitor to the metal surface. | A positive ΔN value indicates that the inhibitor donates electrons to the metal surface.[4] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used in drug discovery to predict the binding mode and affinity of a ligand (e.g., a pyrimidine-thione derivative) to a target protein.[8][9]

Experimental Protocol: Molecular Docking

A typical molecular docking protocol for a pyrimidine-thione derivative against a biological target involves:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the pyrimidine-thione derivative is generated and optimized, and its partial charges are assigned.

-

Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[7]

-

Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[7]

The following diagram illustrates a typical molecular docking workflow:

Quantitative Data from Molecular Docking:

The primary quantitative output from molecular docking is the docking score, which represents the binding affinity. The table below presents example docking scores for pyrimidine-dione derivatives against the SARS-CoV-2 main protease (Mpro).[7]

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 9 | -12.70 | Asn142, His41, Glu166 |

| Compound 4 | -12.38 | Asn142, His41, Glu166 |

| Compound 11 | -12.13 | Asn142, His41, Glu166 |

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biomolecular systems over time. In the context of pyrimidine-thiones, MD simulations can be used to assess the stability of the ligand-protein complex obtained from molecular docking and to investigate the nature of the adsorption of these molecules on metal surfaces.[4][5]

Experimental Protocol: Molecular Dynamics Simulations

A typical MD simulation protocol involves:

-

System Setup: The initial coordinates of the system (e.g., inhibitor molecules in a solution with a metal surface, or a ligand-protein complex in a water box) are defined.

-

Energy Minimization: The system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

-

Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

Applications of Theoretical Studies on Pyrimidine-Thiones

Corrosion Inhibition

Theoretical studies have been instrumental in understanding the mechanism of corrosion inhibition by pyrimidine-thione derivatives. DFT calculations have shown that these molecules can adsorb on the metal surface through the heteroatoms (N and S) and the pyrimidine ring, forming a protective film that prevents the metal from coming into contact with the corrosive medium.[3][4] The adsorption is often found to follow the Langmuir adsorption isotherm.[3][5]

The following diagram illustrates the proposed mechanism of corrosion inhibition:

Quantitative Data from Corrosion Studies:

The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE%). The table below shows the inhibition efficiencies of some pyrimidine-2-thione derivatives on mild steel in an acidic environment.[10]

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| POTC | 200 | 96.9 |

| PCPD | 200 | 93.3 |

Drug Discovery

Computational studies are pivotal in the design and development of pyrimidine-thione-based drugs. Molecular docking has been successfully used to identify potential inhibitors for various biological targets, including the SARS-CoV-2 main protease and cancer-related proteins like H-RAS.[7][11] These studies provide valuable insights into the binding modes and help in the rational design of more potent and selective inhibitors.

The following diagram illustrates a conceptual signaling pathway that can be targeted by pyrimidine-thione derivatives in cancer therapy:[11]

Conclusion

Theoretical and computational studies provide powerful tools for investigating the properties and potential applications of pyrimidine-thiones. DFT calculations, molecular docking, and MD simulations offer a detailed understanding of their electronic structure, reactivity, and interactions with various targets. This knowledge is invaluable for the rational design of novel pyrimidine-thione derivatives with enhanced performance as corrosion inhibitors and therapeutic agents. The synergy between computational predictions and experimental validation will continue to drive innovation in this exciting field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Studies on the Effect of Some Pyrimidine Derivatives on the Corrosion of Iron in 1M Hydrochloric Acid [ejchem.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Diphenylpyrimidine Compounds: A Technical Guide to Core Targets and Mechanisms

For Immediate Release

[City, State] – [Date] – Diphenylpyrimidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of diphenylpyrimidine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies for target validation, and visualizes complex signaling pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Diphenylpyrimidine compounds have demonstrated promising activity across several key therapeutic areas, including inflammation, cancer, and infectious diseases. The core of their therapeutic potential lies in their ability to modulate the activity of specific enzymes and signaling pathways critical to disease progression.

Anti-inflammatory Activity: Targeting HDAC6 and COX-2

A significant area of investigation for diphenylpyrimidine derivatives is in the treatment of inflammatory conditions.

Histone Deacetylase 6 (HDAC6) Inhibition: Certain diphenylpyrimidine derivatives have been identified as potent inhibitors of HDAC6, a key enzyme implicated in inflammatory responses. For instance, the compound 15b has been shown to be a selective HDAC6 inhibitor.[1] Inhibition of HDAC6 by these compounds leads to the modulation of downstream signaling pathways, including the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways, ultimately reducing the production of pro-inflammatory cytokines.[1]

Cyclooxygenase-2 (COX-2) Inhibition: Other diphenylpyrimidine derivatives have exhibited selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Compounds L1 and L2 have shown high selectivity for COX-2 over its isoform COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3][4]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Cell Line/Assay |

| 15b | HDAC6 | Not specified in snippets | Enzymatic Assay |

| L1 | COX-1 | >100 | In vitro COX inhibition assay |

| L1 | COX-2 | 0.23 ± 0.02 | In vitro COX inhibition assay |

| L2 | COX-1 | >100 | In vitro COX inhibition assay |

| L2 | COX-2 | 0.28 ± 0.03 | In vitro COX inhibition assay |

| Piroxicam (Control) | COX-1 | 2.45 ± 0.11 | In vitro COX inhibition assay |

| Piroxicam (Control) | COX-2 | 8.34 ± 0.41 | In vitro COX inhibition assay |

| Meloxicam (Control) | COX-1 | 1.89 ± 0.09 | In vitro COX inhibition assay |

| Meloxicam (Control) | COX-2 | 0.25 ± 0.01 | In vitro COX inhibition assay |

Anticancer Activity: Dual Kinase Inhibition and ROS-Induced Apoptosis

The development of diphenylpyrimidine-based anticancer agents has focused on targeting key kinases involved in tumor growth and survival, as well as inducing cancer cell death through oxidative stress.

Dual EGFR/FAK Inhibition: A notable strategy has been the design of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) with the T790M resistance mutation and Focal Adhesion Kinase (FAK). The compounds 9a and 9f have emerged as potent dual inhibitors, demonstrating significant antiproliferative activity in various cancer cell lines.[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, and its overexpression is correlated with increased malignancy and invasiveness in many cancers.[6]

Induction of Reactive Oxygen Species (ROS) and Apoptosis: Another anticancer mechanism of diphenylpyrimidine derivatives involves the elevation of intracellular Reactive Oxygen Species (ROS) levels. The compound XS23 , a 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative, has been shown to induce apoptosis in cancer cells by dramatically increasing ROS production.[7]

Quantitative Data: Anticancer Activity

| Compound | Target | IC50 (nM) | Cell Line |

| 9a | FAK | 1.03 | N/A (Enzymatic Assay) |

| 9a | EGFR T790M | 3.89 | N/A (Enzymatic Assay) |

| 9f | FAK | 3.05 | N/A (Enzymatic Assay) |

| 9f | EGFR T790M | 7.13 | N/A (Enzymatic Assay) |

| Compound | Cell Line | IC50 (µM) | Assay |

| XS23 | A375 (Melanoma) | Not specified in snippets | Cell Proliferation Assay |

| XS23 | Other tumor cell lines | Not specified in snippets | Cell Proliferation Assay |

Antimicrobial and Antiviral Activity

Diphenylpyrimidine compounds have also shown potential in combating infectious diseases.

Antibacterial Activity: Certain derivatives have demonstrated broad-spectrum antibacterial activity. For example, compound 12 , a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivative, has shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for some thiophenyl-pyrimidine derivatives is the inhibition of FtsZ polymerization, a key step in bacterial cell division.

Antiviral Activity: A broad-spectrum antiviral activity has been reported for some diphenylurea compounds, which share a similar structural motif with diphenylpyrimidines. The mechanism of action for some of these compounds involves the inhibition of host pyrimidine biosynthesis, which is essential for viral replication.

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

| 12 | S. aureus (Mu50 MRSA/VISA) | 1 |

| 12 | Other tested strains | 2 |

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for understanding the therapeutic potential of diphenylpyrimidine compounds.

Caption: HDAC6 Inhibition by Diphenylpyrimidine Compounds in Inflammation.

Caption: Dual EGFR and FAK Inhibition by Diphenylpyrimidine Compounds.

Caption: General Experimental Workflow for Drug Discovery.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of diphenylpyrimidine compounds.

In Vitro Kinase Inhibition Assay (e.g., EGFR, FAK)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Materials: Recombinant kinase (e.g., EGFR, FAK), kinase buffer, ATP, substrate (e.g., a specific peptide), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Protocol:

-

Prepare serial dilutions of the diphenylpyrimidine compound.

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, diphenylpyrimidine compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Protocol:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the diphenylpyrimidine compound for a specific duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.[8]

-

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the production of ROS in cells treated with a test compound.

-

Materials: Cells, cell culture medium, diphenylpyrimidine compound, and a fluorescent probe for ROS detection (e.g., DCFH-DA).

-

Protocol:

-

Culture the cells and treat them with the diphenylpyrimidine compound for the desired time.

-

Load the cells with the DCFH-DA probe. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

-

NF-κB Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

-

Materials: Cells transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element, cell culture medium, diphenylpyrimidine compound, a stimulant for NF-κB activation (e.g., LPS or TNF-α), and a luciferase assay reagent.

-

Protocol:

-

Plate the reporter cells in a multi-well plate.

-

Pre-treat the cells with the diphenylpyrimidine compound.

-

Stimulate the cells with an NF-κB activator.

-

After incubation, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence, which is proportional to the activity of the NF-κB pathway.

-

A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

-

Materials: Bacterial strains, Mueller-Hinton broth, 96-well microtiter plates, and the diphenylpyrimidine compound.

-

Protocol:

-

Prepare a twofold serial dilution of the diphenylpyrimidine compound in the broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Conclusion and Future Directions

The diverse range of biological activities exhibited by diphenylpyrimidine compounds underscores their potential as a privileged scaffold in drug discovery. The identified therapeutic targets, including HDAC6, COX-2, EGFR, FAK, and bacterial FtsZ, provide a solid foundation for the development of novel therapeutics for inflammatory diseases, cancer, and infectious diseases. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further explore the therapeutic utility of this promising class of compounds. Future research should focus on optimizing the potency and selectivity of diphenylpyrimidine derivatives, as well as elucidating their in vivo efficacy and safety profiles to pave the way for clinical translation.

References

- 1. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. mdpi.com [mdpi.com]

The Biginelli Reaction: A Comprehensive Technical Guide to Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a one-pot, three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the preparation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] First reported by Italian chemist Pietro Biginelli in 1893, this reaction's enduring relevance is cemented by the significant pharmacological activities of its products, which include antiviral, antibacterial, antitumor, and anti-inflammatory agents.[3][4] Notably, DHPMs are recognized as potent calcium channel blockers, antihypertensive agents, and α-1-a-antagonists.[1][4] This guide provides an in-depth exploration of the Biginelli reaction, encompassing its mechanistic nuances, diverse experimental protocols, and a quantitative analysis of various catalytic systems, tailored for professionals in chemical research and pharmaceutical development.